CID 131849642

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

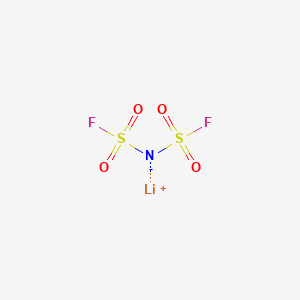

Lithium Bis(fluorosulfonyl)imide (LiFSI) is a white, powdery lithium salt often used as the source of lithium in high-performance electrolytes for lithium-ion batteries . It is soluble in water and many organics including the carbonates and ethers typically used in liquid electrolytes .

Molecular Structure Analysis

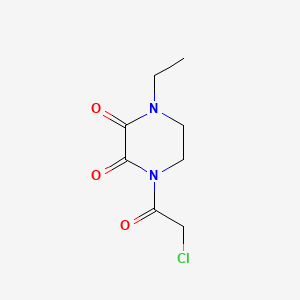

The molecular formula of LiFSI is F2LiNO4S2 . More detailed molecular structure analysis can be found in the referenced papers .Chemical Reactions Analysis

LiFSI has been appreciated as conducting salt for Li-ion batteries for long times . It has been demonstrated that the sulfonamide-based electrolytes exhibit superior flame-retardant abilities and decent ionic conductivities .Physical And Chemical Properties Analysis

LiFSI has a melting point of 128-130°C . The phase transition, thermal stability and pyrolysis behavior of the neat Lithium Bis(fluorosulfonyl)imide salt was investigated by DSC-TG-MS under argon flow .Applications De Recherche Scientifique

Electrolyte for Lithium-Ion Batteries : LiFSI is used as a liquid electrolyte in lithium-ion batteries. It offers higher thermal stability compared to traditional salts like LiPF6, potentially providing a safer alternative. Research shows that LiFSI-based electrolytes exhibit high ionic conductivity and excellent solid electrolyte interphase (SEI)-forming ability, enhancing battery performance and safety (Abouimrane, Ding, & Davidson, 2009); (Hirata, Morita, Kawase, & Sumida, 2018).

Improving Lithium Metal Anode Performance : LiFSI is used in highly concentrated electrolytes for lithium metal anodes, helping to achieve high-rate cycling without dendrite growth. This leads to enhanced battery performance and longer life (Qian et al., 2015).

Aluminum Corrosion Studies : LiFSI is studied for its corrosion properties, especially regarding its interaction with aluminum, commonly used as the cathode current collector in batteries. This research is crucial for understanding and improving the durability and safety of lithium-ion batteries (Park et al., 2015).

Development of Ethylene Carbonate-Free Electrolytes : LiFSI is utilized in the development of ethylene carbonate-free electrolytes. These novel electrolytes demonstrate improved performance in terms of thermal stability and cycling efficiency at various temperatures (Zhang et al., 2018).

Solvation and Ionic Association Studies : Research includes studying the solvation and ionic association characteristics of LiFSI in various solvents. These studies provide insights into the behavior of LiFSI in different electrolyte environments, which is crucial for optimizing battery performance (Han et al., 2014).

Compatibility with Low-Temperature Applications : LiFSI is explored in electrolytes designed for ultra-low temperature cycling, demonstrating its potential in extending the operational range of lithium-ion batteries (Cai et al., 2020).

Mécanisme D'action

Target of Action

The primary target of Lithium Bis(fluorosulfonyl)imide is the LiTPA electrode in lithium-ion batteries . The compound plays a crucial role in enhancing battery performance by stabilizing this electrode .

Mode of Action

Lithium Bis(fluorosulfonyl)imide interacts with its target, the LiTPA electrode, by forming a robust solid electrolyte interphase (SEI) layer . This layer is formed through the electrochemical decomposition of Lithium Bis(fluorosulfonyl)imide, which generates insoluble inorganic products like LiF, Li2SO4, and Li3N . These products improve the mechanical integrity and ionic conductivity at the electrode-electrolyte interfaces . This mechanism contrasts with LiPF6-based electrolytes, leading to enhanced cycling stability and longevity of LiTPA electrodes .

Biochemical Pathways

The formation of the SEI layer on the LiTPA electrode involves a series of chemical reactions. The electrochemical decomposition of Lithium Bis(fluorosulfonyl)imide leads to the formation of insoluble inorganic products . These products then accumulate at the electrode-electrolyte interfaces, improving their mechanical integrity and ionic conductivity . This process helps suppress volume changes during cycling .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of Lithium Bis(fluorosulfonyl)imide, we can discuss its properties that affect its performance in lithium-ion batteries. Lithium Bis(fluorosulfonyl)imide exhibits high ionic conductivity, excellent thermal stability, and remarkable solubility in non-aqueous solvents . These properties enhance the performance of batteries, particularly in terms of energy density and cycling stability .

Result of Action

The action of Lithium Bis(fluorosulfonyl)imide results in the stabilization of the LiTPA electrode in lithium-ion batteries . This stabilization is achieved through the formation of a robust SEI layer, which improves the mechanical integrity and ionic conductivity at the electrode-electrolyte interfaces . As a result, the cycling stability and longevity of LiTPA electrodes are enhanced .

Action Environment

The action, efficacy, and stability of Lithium Bis(fluorosulfonyl)imide are influenced by various environmental factors. For instance, the compound’s solubility can be affected by the type of solvent used . Additionally, its thermal stability can be influenced by the operating temperature of the battery . Furthermore, the formation of the SEI layer can be affected by the presence of other compounds in the electrolyte .

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Lithium bis(fluorosulfonyl)imide can be achieved through a two-step process. The first step involves the reaction of Lithium fluoride with sulfur tetrafluoride to form Lithium fluorosulfonate. The second step involves the reaction of Lithium fluorosulfonate with Lithium imide to form Lithium bis(fluorosulfonyl)imide.", "Starting Materials": [ "Lithium fluoride", "Sulfur tetrafluoride", "Lithium imide" ], "Reaction": [ "Step 1: Lithium fluoride and sulfur tetrafluoride are mixed together in a reaction vessel and heated to a temperature of 150-200°C. The reaction proceeds to form Lithium fluorosulfonate.", "Step 2: Lithium fluorosulfonate is then added to a solution of Lithium imide in anhydrous THF (tetrahydrofuran) at a temperature of -78°C. The reaction mixture is stirred for several hours until Lithium bis(fluorosulfonyl)imide precipitates out as a white solid.", "Step 3: The solid is filtered and washed with THF to remove any impurities. The resulting Lithium bis(fluorosulfonyl)imide can be dried under vacuum and stored for future use." ] } | |

Numéro CAS |

171611-11-3 |

Formule moléculaire |

F2HLiNO4S2 |

Poids moléculaire |

188.1 g/mol |

Nom IUPAC |

lithium;bis(fluorosulfonyl)azanide |

InChI |

InChI=1S/F2HNO4S2.Li/c1-8(4,5)3-9(2,6)7;/h3H; |

Clé InChI |

PIAMXHUFQAOKRH-UHFFFAOYSA-N |

SMILES |

[Li+].[N-](S(=O)(=O)F)S(=O)(=O)F |

SMILES canonique |

[Li].N(S(=O)(=O)F)S(=O)(=O)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Azabicyclo[3.2.1]octan-2-one,6,8-dimethyl-,(1R,5R,6R)-rel-(9CI)](/img/no-structure.png)

![4-(Piperazin-1-yl)benzo[d]oxazole](/img/structure/B599983.png)

![2-[(2E)-2-Buten-2-yl]-6-methylpyridine](/img/structure/B599984.png)